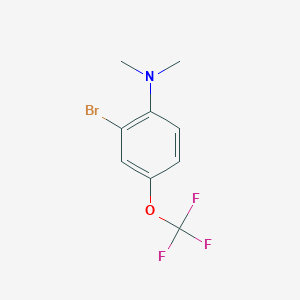
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H9BrF3NO. It is a brominated aromatic compound that contains both a dimethylamino group and a trifluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-dimethylamino-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Quinones and related compounds.
Reduction: Amines and related compounds.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form biaryl products .
類似化合物との比較
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the dimethylamino group.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position.
1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene: Contains a fluorine atom instead of a dimethylamino group.
Uniqueness
1-Bromo-2-dimethylamino-5-(trifluoromethoxy)benzene is unique due to the presence of both a dimethylamino group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H9BrF3NO |
|---|---|
分子量 |
284.07 g/mol |
IUPAC名 |
2-bromo-N,N-dimethyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H9BrF3NO/c1-14(2)8-4-3-6(5-7(8)10)15-9(11,12)13/h3-5H,1-2H3 |
InChIキー |
AOYPYWUSQZUPFV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





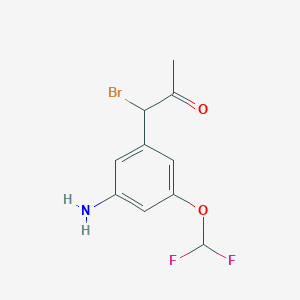
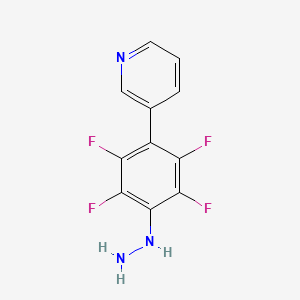
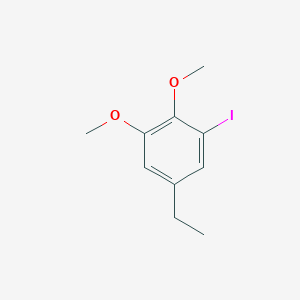
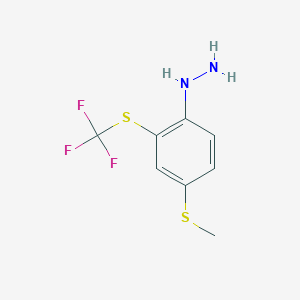
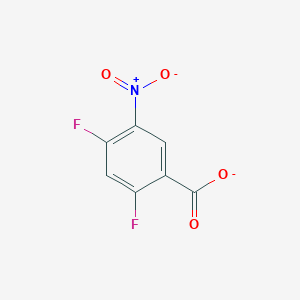
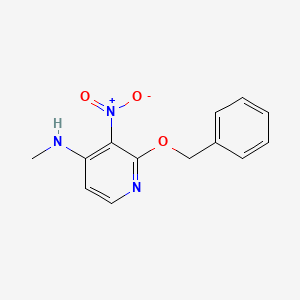
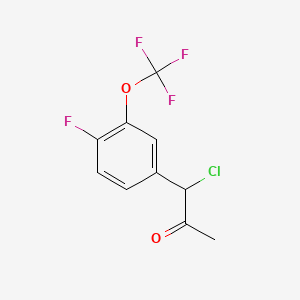
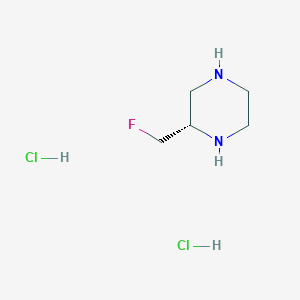

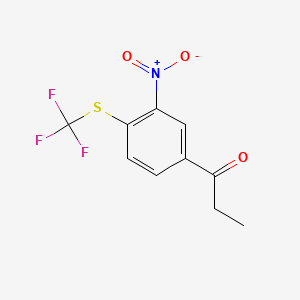
![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)
